N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide: is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and the carboxamide functionality in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-nitroaniline with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Reduction: 3-aminophenyl-1,2,3-thiadiazole-4-carboxamide
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry. Its antimicrobial properties suggest it could be developed into therapeutic agents for treating infections .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The exact mechanism of action of N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in microbial cells, leading to the disruption of essential cellular processes. The nitro group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .
Comparison with Similar Compounds
- N-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
Comparison: N-(3-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the position of the nitro group on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity. For example, the 3-nitrophenyl derivative may exhibit different antimicrobial properties compared to the 4-nitrophenyl or 2-nitrophenyl derivatives due to variations in electronic and steric effects .
Properties
Molecular Formula |
C9H6N4O3S |
---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
N-(3-nitrophenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H6N4O3S/c14-9(8-5-17-12-11-8)10-6-2-1-3-7(4-6)13(15)16/h1-5H,(H,10,14) |
InChI Key |
GJGFXOLXRBUYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.